![molecular formula C11H13NO2 B1596277 Fenmetramide CAS No. 5588-29-4](/img/structure/B1596277.png)
Fenmetramide
Overview
Description
Fenmetramide is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and was initially developed as a weight loss drug. However, due to its potential for abuse and addiction, it was never approved for human consumption. Instead, fenmetramide has found its use in scientific research, where it is used to study the central nervous system and its effects on behavior.
Scientific Research Applications
Antidepressant Research
Fenmetramide was patented as an antidepressant by McNeil Laboratories in the 1960s . Although it was never marketed, its structure as a 5-ketone derivative of phenmetrazine suggests that it could have psychostimulant effects . This makes it a compound of interest in the study of depression and other mood disorders. Research into its mechanism of action could provide insights into new therapeutic pathways for treating mental health conditions.
Pharmacological Studies
In pharmacology, Fenmetramide’s expected psychostimulant effects open avenues for exploring its impact on neurotransmitter systems . Investigating its interaction with dopamine and norepinephrine could lead to the development of new drugs that modulate these neurotransmitters, which are crucial in conditions like ADHD and narcolepsy.
Neuroscience
Fenmetramide’s potential effects on the central nervous system make it a candidate for neuroscience research. Its influence on cognitive functions, neural plasticity, and neuroprotection could be significant. Understanding its neuropharmacological properties may contribute to the development of treatments for neurodegenerative diseases .
Biochemical Applications
In biochemistry, Fenmetramide could be used to study enzyme-substrate interactions, given its structural similarity to phenmetrazine . It might serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical pathways involved in energy metabolism and neurotransmitter synthesis.
Toxicology
Fenmetramide’s safety profile and toxicological effects are critical for its potential therapeutic use. Toxicological studies could assess its acute and chronic effects, metabolism, and excretion. This information is vital for determining safe dosage ranges and understanding potential side effects .
Analytical Chemistry
In analytical chemistry, Fenmetramide could be used as a reference compound in the development of new analytical methods . Its unique chemical structure could aid in the calibration of instruments and serve as a standard in mass spectrometry or chromatography, enhancing the detection of similar compounds.
properties
IUPAC Name |
5-methyl-6-phenylmorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPHPADGSWWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863576 | |
Record name | Fenmetramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenmetramide | |
CAS RN |
5588-29-4 | |
Record name | 5-Methyl-6-phenyl-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FENMETRAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenmetramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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